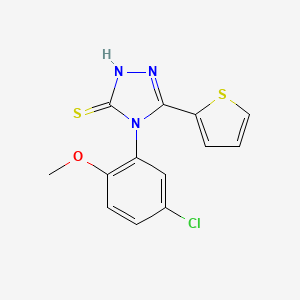![molecular formula C19H21BrClN3O2 B3500594 3-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B3500594.png)
3-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide
Descripción general
Descripción
The compound “3-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including a bromine atom, a chlorine atom, a methoxy group (-OCH3), a piperazinyl group (a six-membered ring containing two nitrogen atoms), and an amide group (CONH2). These functional groups could potentially allow for various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromine and chlorine atoms could be introduced through halogenation reactions. The methoxy group could be introduced through a nucleophilic substitution reaction with methanol. The piperazinyl group could be formed through a cyclization reaction. The amide group could be formed through a reaction with ammonia or an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and chlorine atoms, which are larger and more electronegative than carbon and hydrogen, could significantly affect the compound’s shape and reactivity. The piperazinyl ring and the amide group could also contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the bromine and chlorine atoms could potentially undergo substitution reactions. The piperazinyl ring could participate in ring-opening reactions. The amide group could undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar bromine and chlorine atoms. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces it can form .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, many halogenated organic compounds are hazardous and require careful handling. The compound could also potentially be harmful if ingested, inhaled, or brought into contact with the skin .
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O2/c1-23-7-9-24(10-8-23)17-5-4-14(12-16(17)21)22-19(25)13-3-6-18(26-2)15(20)11-13/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJJZACWBDEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-{[4-(2-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID](/img/structure/B3500514.png)
![4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B3500526.png)
![5-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3500533.png)
![3-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3500534.png)
![2-{4-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE](/img/structure/B3500537.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3500547.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3500558.png)

![ethyl 2-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3500571.png)
![N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-[N-(2-PHENYLETHYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3500587.png)

![tert-butyl 4-(1-(3-ethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B3500596.png)
![4,4-dimethyl-8-morpholin-4-yl-14-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B3500597.png)
![3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1-PHENYL-1H-INDAZOLE](/img/structure/B3500604.png)
